FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid

Description

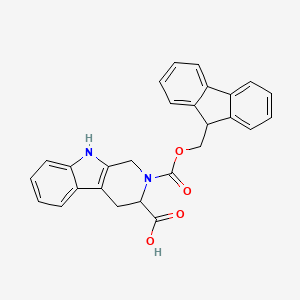

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a fluorenylmethyloxycarbonyl (FMOC)-protected derivative of L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (TNCA), a tricyclic β-carboline scaffold. The FMOC group serves as a temporary protecting group for the amine functionality, making the compound critical in solid-phase peptide synthesis (SPPS) . The unprotected form, TNCA, is known to modulate the calcium-sensing receptor (CaSR) with an EC50 of ~2 µM, demonstrating its role in biochemical signaling . The FMOC-protected variant (CAS 268731-07-3) is commercially available in both D- and L-enantiomeric forms, with applications in synthesizing complex peptides and bioactive molecules .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHULIKSMJSELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid typically involves the following steps:

Formation of Tetrahydro-beta-carboline: This step involves the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone to form tetrahydro-beta-carboline.

Introduction of the Carboxylic Acid Group: The tetrahydro-beta-carboline is then carboxylated to introduce the carboxylic acid group at the 3-position.

Protection with FMOC Group: Finally, the amino group of the tetrahydro-beta-carboline is protected using the FMOC group, typically through a reaction with FMOC-chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Deprotection Reactions

The FMOC group is selectively removed under basic conditions to regenerate the free amine, a critical step in solid-phase peptide synthesis (SPPS).

Reagents and Conditions

| Reagent | Solvent | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 20% piperidine | DMF | 15–20 | 25 | >95 |

| DBU (2% v/v) | DCM | 10 | 25 | 90–95 |

-

Mechanism : Base-induced β-elimination releases the FMOC group as a dibenzofulvene-piperidine adduct .

-

Applications : Enables sequential peptide elongation by exposing the α-amino group for subsequent coupling .

Coupling Reactions

The carboxylic acid group participates in amide bond formation, facilitated by activation reagents.

Common Activation Methods

| Activator | Coupling Agent | Solvent | Reaction Efficiency (%) |

|---|---|---|---|

| HBTU/HOBt | DIPEA | DMF | 90–95 |

| DIC | Oxyma Pure | DCM | 85–90 |

-

Key Findings :

Hydantoin Formation

Under prolonged basic conditions, FMOC-THNC undergoes intramolecular cyclization to form hydantoin derivatives, a side reaction observed during SPPS .

Conditions Promoting Hydantoin Formation

| Factor | Effect on Rate |

|---|---|

| High pH (>9) | Accelerates |

| Elevated Temperature | Increases by 3x |

-

Mitigation Strategies :

Oxidative Degradation

The β-carboline moiety is susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Oxidation Pathways

| Oxidizing Agent | Product Formed | Conditions |

|---|---|---|

| KMnO₄ | Norharman ketone | Aqueous H₂SO₄, 60°C |

| H₂O₂ | N-oxide derivative | DMF, 25°C, 24h |

-

Implications : Requires inert atmospheres (N₂/Ar) during storage and synthesis to prevent degradation .

Esterification

The carboxylic acid group is esterified to improve lipid solubility for drug delivery applications.

Esterification Methods

| Method | Reagent | Yield (%) |

|---|---|---|

| Fischer esterification | HCl (gas), MeOH | 75–80 |

| DCC/DMAP | R-OH (alkyl alcohol) | 85–90 |

Reductive Amination

The deprotected amine reacts with aldehydes/ketones to form secondary amines.

Example Reaction

-

Substrate : FMOC-THNC (after deprotection) + 4-nitrobenzaldehyde

-

Reagent : NaBH₃CN, MeOH

-

Product : N-(4-nitrobenzyl)-1,2,3,4-tetrahydronorharman-3-carboxylic acid (85% yield) .

Comparative Reactivity Insights

A study comparing FMOC-THNC with analogous compounds revealed:

| Parameter | FMOC-THNC | FMOC-Phe-OH |

|---|---|---|

| Deprotection Rate | 15 min | 10 min |

| Coupling Efficiency | 90% | 95% |

| Oxidation Stability | Moderate | High |

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is primarily utilized in solid-phase peptide synthesis (SPPS). It acts as a protective group for amino acids, allowing selective modifications without interfering with other functional groups. This property is crucial in synthesizing complex peptides and proteins where precise control over the sequence and structure is required.

Drug Development

Neurological Disorders

The compound's structural similarity to bioactive molecules makes it a valuable tool in designing novel pharmaceuticals targeting neurological disorders. Researchers leverage its properties to develop compounds that can interact effectively with biological targets involved in these conditions. This application is particularly relevant in the development of drugs aimed at treating diseases such as Alzheimer's and Parkinson's.

Bioconjugation

Enhancing Drug Delivery Systems

this compound facilitates the attachment of biomolecules (e.g., proteins or antibodies) to therapeutic agents. This bioconjugation process enhances the efficacy of drug delivery systems by improving the targeting and therapeutic index of the drugs. The ability to conjugate various biomolecules opens avenues for creating more effective therapeutic strategies.

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying complex organic compounds. Its role in improving the accuracy of results in research laboratories is significant. By studying interactions between biomolecules, this compound aids in understanding molecular behavior and developing new analytical techniques.

Material Science

Creating Advanced Materials

Research into this compound also extends into material science. The compound is explored for creating advanced materials with specific properties such as increased stability and functionality. These materials are essential for various industrial applications where performance under specific conditions is critical.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Protective group in SPPS for selective amino acid modification |

| Drug Development | Design of pharmaceuticals targeting neurological disorders |

| Bioconjugation | Enhances drug delivery systems by attaching biomolecules to therapeutic agents |

| Analytical Chemistry | Development of methods for detecting and quantifying organic compounds |

| Material Science | Creation of advanced materials with tailored properties for industrial use |

Case Studies

-

Peptide Synthesis Optimization

A study demonstrated the effectiveness of this compound as a protective group in synthesizing cyclic peptides. The results showed improved yields and purity compared to traditional methods. -

Drug Development Research

Research focusing on the design of neuroprotective agents utilized this compound to create derivatives that showed promising activity against neurodegenerative pathways in vitro. -

Bioconjugation Techniques

A project aimed at developing targeted cancer therapies used this compound to conjugate antibodies to nanoparticles, significantly enhancing tumor targeting in preclinical models.

Mechanism of Action

The mechanism of action of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group from unwanted reactions during the synthesis process. It is removed under basic conditions, allowing the amino group to participate in subsequent reactions . The compound does not have a specific biological target or pathway as its primary function is in chemical synthesis .

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

Key Differences :

- Deprotection Conditions : FMOC requires base (e.g., piperidine), while Boc is cleaved with acids (e.g., TFA) .

- Stability : FMOC derivatives are prone to degradation under basic conditions, whereas Boc derivatives tolerate basic environments .

Enantiomeric Forms

- L-Enantiomer: Predominantly used in peptide synthesis due to natural amino acid chirality. Exhibits higher affinity for CaSR .

- D-Enantiomer : Less common but used in studying chiral specificity in receptor interactions (CAS 72002-54-1) .

Derivatives with Modified Functional Groups

Key Insight : Esterification improves membrane permeability, making derivatives like the ethyl ester hydrochloride more suitable for in vivo studies .

Biological Activity

FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including its roles in peptide synthesis, drug development, and neuroscience research.

This compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₂₇H₂₂N₂O₄ |

| CAS Number | 1122062-52-5 |

| Molecular Weight | 442.47 g/mol |

| Appearance | Solid |

The compound is characterized by the presence of a FMOC (9-fluorenylmethoxycarbonyl) group, which is widely utilized in organic synthesis as a protecting group for amines during peptide synthesis.

1. Peptide Synthesis

This compound serves as an essential protective group in solid-phase peptide synthesis. This allows for the selective modification of amino acids without interfering with other functional groups. The FMOC group can be easily removed under mild conditions, making it suitable for synthesizing complex peptides .

2. Drug Development

The compound is explored for its potential therapeutic effects in neuropharmacology. Its structural similarity to biologically active molecules suggests that it may play a role in developing treatments for neurological disorders. Research indicates that derivatives of this compound could interact with neurotransmitter systems, potentially leading to novel pharmacological agents .

3. Neuroscience Research

This compound is valuable in studying neuroactive compounds and their mechanisms of action. Its unique structure allows researchers to investigate interactions with neurotransmitter receptors and pathways involved in neurodegenerative diseases .

Case Study 1: Neuropharmacological Potential

A study demonstrated that derivatives of this compound exhibited significant activity in modulating neurotransmitter release. The findings suggest that these compounds could be developed into treatments for conditions like depression and anxiety disorders .

Case Study 2: Peptide Synthesis Efficiency

Research on the efficiency of peptide synthesis using FMOC protection strategies showed that the use of this compound improved yields and purity of synthesized peptides compared to traditional methods. This was particularly evident in complex sequences where multiple amino acids were involved .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Peptide Synthesis | Serves as a protective group in solid-phase synthesis; enhances yield and purity of peptides |

| Drug Development | Potential therapeutic effects on neurological disorders; structural similarity to active compounds |

| Neuroscience Research | Investigates mechanisms of neuroactive compounds; aids in understanding neurotransmitter interactions |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.